molecular formula C26H28N4O4 B2439095 N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 906159-10-2

N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2439095
CAS No.: 906159-10-2
M. Wt: 460.534
InChI Key: JZUCDBVMEUHYFY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Research into homoleptic cyclometalated iridium(III) complexes, which share structural characteristics with the compound , has significantly contributed to the development of OLEDs. These complexes demonstrate highly efficient red phosphorescence, making them prime candidates for application in OLED technology. For instance, an OLED device utilizing an Ir(1-phenylisoquinolinato)3 complex as a dopant exhibited exceptional efficiency and pure-red emission, highlighting the potential of these materials in enhancing OLED performance (Tsuboyama et al., 2003).

Corrosion Inhibition

The synthesis of Cd(II) Schiff base complexes, including those with pyridin-2-yl and dihydroisoquinolin-2(1H)-yl motifs, has shown promising results in the corrosion inhibition of mild steel. These complexes, particularly azido complexes, demonstrated significant protection against corrosion, offering a new avenue for the application of such compounds in materials science and engineering (Das et al., 2017).

Antimicrobial and Anti-inflammatory Activity

Novel N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have been synthesized and characterized, showing marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. These compounds have also demonstrated antimicrobial action, revealing the potential of such structures in the development of new pharmaceuticals (Zablotskaya et al., 2013).

Synthesis and Characterization of Novel Compounds

The exploration of substituted benzo[g]isoquinolines and related compounds has contributed to our understanding of heterocyclic chemistry. Such studies not only advance the synthesis techniques but also open up possibilities for the development of new materials and bioactive molecules with specific functionalities (Prostakov et al., 1979).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-33-23-10-9-21(14-24(23)34-2)29-26(32)25(31)28-16-22(19-8-5-12-27-15-19)30-13-11-18-6-3-4-7-20(18)17-30/h3-10,12,14-15,22H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUCDBVMEUHYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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